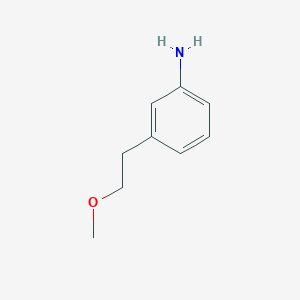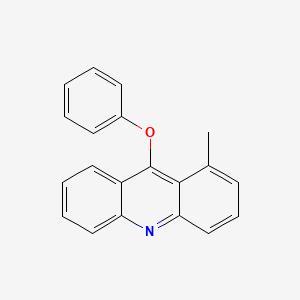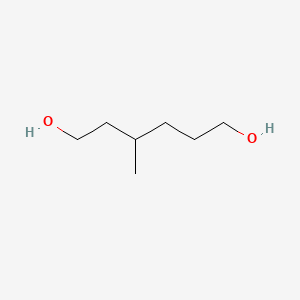![molecular formula C19H21N5O B12933604 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- CAS No. 647376-38-3](/img/structure/B12933604.png)
Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 6-aminoquinazoline with an appropriate amine and a benzamide derivative under specific reaction conditions . The reaction conditions often involve the use of catalysts such as palladium acetate and ligands like Xantphos, under Buchwald–Hartwig-type reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide can be compared with other quinazoline derivatives such as:
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: A quinazoline derivative that is used to treat non-small cell lung cancer with specific mutations.
The uniqueness of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide lies in its specific chemical structure, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects compared to other similar compounds .
Propiedades
Número CAS |
647376-38-3 |
|---|---|
Fórmula molecular |
C19H21N5O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23) |
Clave InChI |
ZLMDOAYCAUGSOY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)


![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)


![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)


